

Spectroscopic Profile of 4-(2-Propenyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Propenyl)benzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of **4-(2-Propenyl)benzoic acid**, also known as 4-allylbenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

- IUPAC Name: 4-(2-Propen-1-yl)benzoic acid
- Synonyms: 4-Allylbenzoic acid
- CAS Number: 1076-99-9[1]
- Molecular Formula: C₁₀H₁₀O₂[2]
- Molecular Weight: 162.19 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(2-Propenyl)benzoic acid**. These predictions are based on established chemical shift and absorption frequency

ranges for the functional groups present in the molecule, namely a para-substituted aromatic ring, a carboxylic acid, and an allyl group.

Predicted ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.5 - 12.5	Singlet, broad	1H	-COOH
~8.0 - 8.1	Doublet	2H	Aromatic H (ortho to -COOH)
~7.3 - 7.4	Doublet	2H	Aromatic H (ortho to -CH ₂ -)
~5.9 - 6.1	Multiplet	1H	-CH=CH ₂
~5.1 - 5.2	Multiplet	2H	-CH=CH ₂
~3.4 - 3.5	Doublet	2H	-CH ₂ -

Prediction based on typical chemical shifts for aromatic protons in 4-substituted benzoic acids and protons of an allyl group.[3]

Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~172	-COOH
~145	Aromatic C (ipso, attached to -CH ₂ -)
~136	-CH=CH ₂
~130	Aromatic CH (ortho to -COOH)
~129	Aromatic C (ipso, attached to -COOH)
~128	Aromatic CH (ortho to -CH ₂ -)
~116	-CH=CH ₂
~40	-CH ₂ -

Prediction based on typical chemical shifts for carbons in 4-substituted benzoic acids and an allyl group.[3][4][5][6][7]

Predicted FT-IR Data

Sample Preparation: KBr pellet or thin film

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (carboxylic acid dimer)
3080 - 3010	Medium	=C-H stretch (alkene and aromatic)
2980 - 2850	Medium	C-H stretch (alkane)
1710 - 1680	Strong	C=O stretch (carboxylic acid dimer)
1640 - 1620	Medium	C=C stretch (alkene)
1610, 1580, 1500	Medium-Weak	C=C stretch (aromatic ring)
1440 - 1395	Medium	O-H bend
1320 - 1210	Strong	C-O stretch
990, 910	Strong	=C-H bend (out-of-plane)

Prediction based on characteristic infrared absorption frequencies for carboxylic acids, aromatic compounds, and alkenes.[\[8\]](#)

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Predicted Fragment
162	$[M]^+$ (Molecular Ion)
145	$[M - OH]^+$
133	$[M - C_2H_5]^+$
117	$[M - COOH]^+$
105	$[C_6H_5CO]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$

Prediction based on common fragmentation patterns of aromatic carboxylic acids and allylic compounds.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **4-(2-Propenyl)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. 1H and ^{13}C NMR

- Sample Preparation: Weigh approximately 5-10 mg of **4-(2-Propenyl)benzoic acid** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Place the sample in the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition for ^1H NMR:
 - Set the spectral width to approximately 15 ppm.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the number of scans (typically 8-16 for good signal-to-noise).
 - Acquire the Free Induction Decay (FID).
- Data Acquisition for ^{13}C NMR:
 - Switch the nucleus to ^{13}C .
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) due to the low natural abundance and longer relaxation times of ^{13}C .
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. KBr Pellet Method

- Sample Preparation:
 - Grind 1-2 mg of **4-(2-Propenyl)benzoic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
- Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}). The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

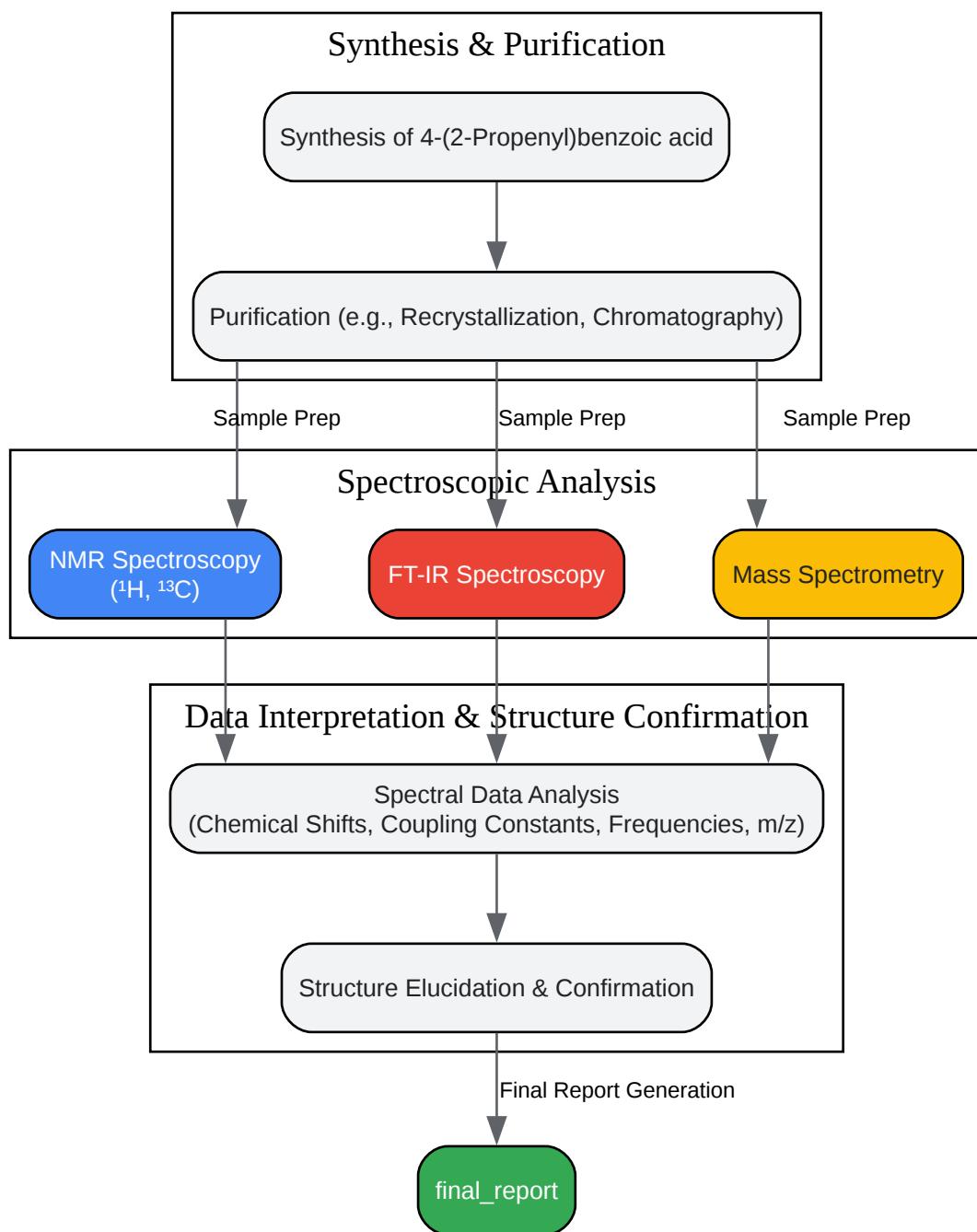
3.3.1. Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of **4-(2-Propenyl)benzoic acid** into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like **4-(2-Propenyl)benzoic acid**.

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Caption: Workflow for the synthesis and spectroscopic characterization of **4-(2-Propenyl)benzoic acid**.

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